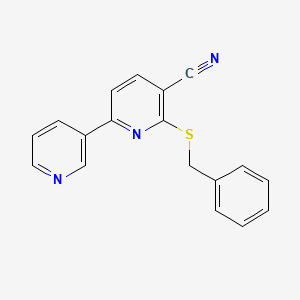

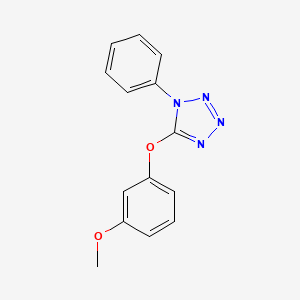

![molecular formula C18H22N2O3S B5550267 N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)

N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide, involves complex chemical reactions designed to introduce specific functional groups that contribute to their biological activity. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors demonstrate the intricate synthesis routes used to obtain high-affinity inhibitors for specific enzymes (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds, including the one , is characterized by a benzenesulfonamide core with various substituents that enhance their pharmacological activity. Crystal structure and density functional theory (DFT) studies provide insights into the optimized structures, molecular electrostatic potential, and leading molecular orbital, which are crucial for understanding the compound's interaction with biological targets (Xiao et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions that modify their structure and enhance their biological properties. These reactions include substitutions at the nitrogen atom, which can significantly affect their mechanism of action as inhibitors or antagonists for different enzymes or receptors. The synthesis of these compounds often involves the introduction of piperidine or similar heterocycles, which are pivotal in determining the compound's pharmacological profile (Khalid et al., 2014).

Scientific Research Applications

Cognitive Enhancing Properties

One study focused on SB-399885, a compound related to N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide, highlighting its potential as a cognitive enhancer. SB-399885 is a potent, selective 5-HT6 receptor antagonist with demonstrated cognitive enhancing properties in aged rat models, suggesting its utility in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Carbonic Anhydrase Inhibition

Several studies have explored the carbonic anhydrase inhibitory effects of benzenesulfonamide derivatives. For instance, compounds incorporating flexible triazole moieties have shown to be highly effective carbonic anhydrase inhibitors, displaying significant intraocular pressure lowering activity in an animal model of glaucoma (Nocentini et al., 2016). Another study developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists, highlighting their potential in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

Anticonvulsant Action and Antimetastatic Activity

Further research into benzenesulfonamides revealed their potential in anticonvulsant therapy and cancer treatment. For example, a study on benzenesulfonamide derivatives demonstrated potent human carbonic anhydrase inhibitory action and effective anticonvulsant activity in animal models, indicating their potential as novel therapeutic agents for epilepsy (Mishra et al., 2017). Additionally, ureido-substituted benzenesulfonamides were found to potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis, providing a promising direction for the development of anticancer drugs (Pacchiano et al., 2011).

Safety and Hazards

“N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide” is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P272 (contaminated work clothing should not be allowed out of the workplace), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As for future directions, more research is needed to fully understand the potential applications of “N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide”, especially in the field of medicine. Its potential as an anticancer and antimicrobial agent via carbonic anhydrase IX inhibition is particularly interesting .

properties

IUPAC Name |

N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-18-10-9-16(13-15(18)14-20-11-5-2-6-12-20)19-24(22,23)17-7-3-1-4-8-17/h1,3-4,7-10,13,19,21H,2,5-6,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDWBGNWIWSVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)

![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)